(5Z)-2-[4-(pentyloxy)phenyl]-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-[4-(PENTYLOXY)PHENYL]-5-[(3-PHENOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-[4-(PENTYLOXY)PHENYL]-5-[(3-PHENOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with thioamide compounds under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide are used to facilitate the reaction .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Types of Reactions:
Reduction: Reduction reactions can target the triazole or thiazole rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, (5Z)-2-[4-(PENTYLOXY)PHENYL]-5-[(3-PHENOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cell lines .
Medicine: The compound’s potential medicinal applications are of particular interest. It is being explored as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of (5Z)-2-[4-(PENTYLOXY)PHENYL]-5-[(3-PHENOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death . In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness: Compared to these similar compounds, (5Z)-2-[4-(PENTYLOXY)PHENYL]-5-[(3-PHENOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE stands out due to its fused triazole-thiazole ring system and the presence of both pentoxy and phenoxy substituents.
Properties
Molecular Formula |
C28H25N3O3S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(5Z)-2-(4-pentoxyphenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C28H25N3O3S/c1-2-3-7-17-33-22-15-13-21(14-16-22)26-29-28-31(30-26)27(32)25(35-28)19-20-9-8-12-24(18-20)34-23-10-5-4-6-11-23/h4-6,8-16,18-19H,2-3,7,17H2,1H3/b25-19- |
InChI Key |
NLLKHPFSINBVAL-PLRJNAJWSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC5=CC=CC=C5)/SC3=N2 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)SC3=N2 |
Origin of Product |
United States |
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